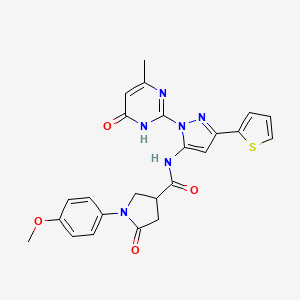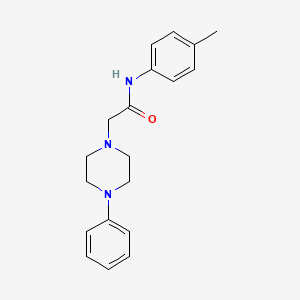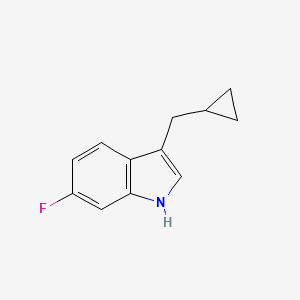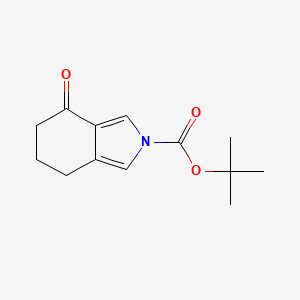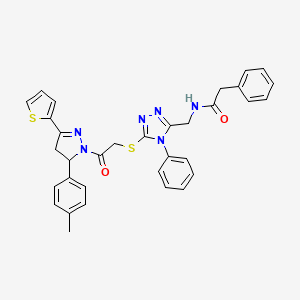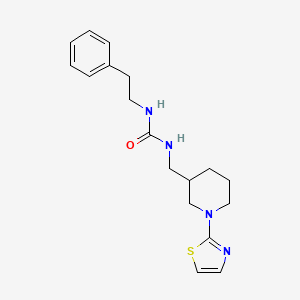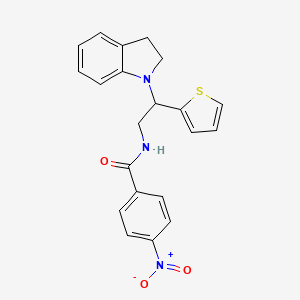
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide, commonly known as ITEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. ITEN is a small molecule that belongs to the class of benzamide derivatives and possesses a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of ITEN is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. ITEN has been shown to induce the activation of the caspase pathway, leading to apoptosis in cancer cells. ITEN has also been found to inhibit the activity of the Akt/mTOR pathway, leading to the inhibition of cell proliferation and the induction of autophagy.
Biochemical and Physiological Effects:
ITEN has been shown to have several biochemical and physiological effects, including the modulation of various signaling pathways and cellular processes. ITEN has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. ITEN has also been shown to modulate the activity of the sigma-1 receptor, leading to the modulation of various physiological processes, including pain perception, memory, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ITEN is its potent anticancer activity against a wide range of cancer cell lines. ITEN has also been shown to have a high affinity for the sigma-1 receptor, making it a potential target for drug development. However, one of the limitations of ITEN is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of ITEN. One potential direction is the optimization of the synthesis method to achieve higher yields and purity. Another potential direction is the investigation of the mechanism of action of ITEN, which could lead to the identification of new targets for drug development. Additionally, the development of new formulations of ITEN with improved solubility could lead to its use in vivo. Finally, the investigation of the pharmacokinetics and toxicity of ITEN could provide valuable information for its potential use in clinical settings.
Synthesemethoden
The synthesis of ITEN involves several steps, starting with the reaction of 2-(thiophen-2-yl)ethylamine with indole-3-carboxaldehyde to form the intermediate product, 2-(indolin-1-yl)-2-(thiophen-2-yl)ethanamine. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product, ITEN. The synthesis of ITEN has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
ITEN has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, ITEN has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. ITEN has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells, making it a promising candidate for cancer treatment.
In pharmacology, ITEN has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a crucial role in regulating various physiological processes, including pain perception, memory, and mood. ITEN has been found to modulate the activity of the sigma-1 receptor, leading to the modulation of various physiological processes, making it a potential target for drug development.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-21(16-7-9-17(10-8-16)24(26)27)22-14-19(20-6-3-13-28-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19H,11-12,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLDGTOHTHHINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

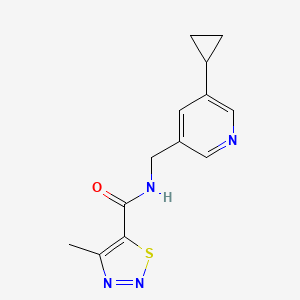
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide](/img/structure/B2939991.png)
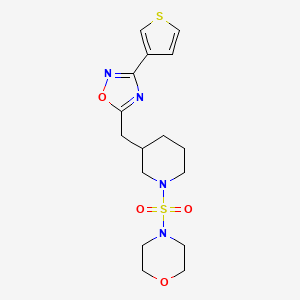
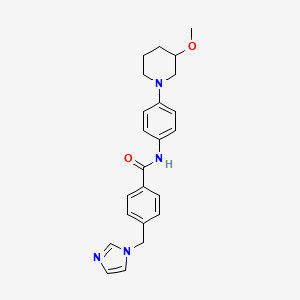
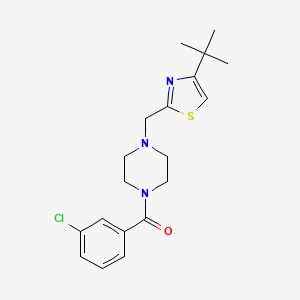


![3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939999.png)
